6,7-Dehydro Norethindrone
Description
Context within Norethindrone (B1679910) Derivatives and Steroid Chemistry
Norethindrone (also known as Norethisterone) was one of the first highly active oral progestins to be synthesized and is a foundational compound in the field of steroidal contraceptives. drugbank.comchemicalbook.com It is a member of the 19-nortestosterone family of steroids, which are characterized by the absence of a methyl group at the C-19 position, a modification that enhances progestational activity. medcraveebooks.comgoogle.com
6,7-Dehydro Norethindrone belongs to the estrane (B1239764) class of steroids and is structurally distinguished from its parent compound, Norethindrone, by the presence of an additional carbon-carbon double bond between positions 6 and 7 of the steroid's B-ring. cymitquimica.com This modification results in a conjugated dienone system within the A and B rings. The compound retains the key functional groups of Norethindrone: a ketone at C-3, an ethynyl (B1212043) group (-C≡CH) at the C-17α position, and a hydroxyl group (-OH) at C-17β. cymitquimica.com The ethynyl group is critical for oral bioavailability and potent progestogenic activity. medcraveebooks.com
The study of such derivatives is fundamental to steroid chemistry, as minor structural alterations can lead to significant changes in biological activity, receptor binding affinity, and metabolic stability. Often, these derivatives arise as byproducts in the synthesis of the main compound or as metabolites. For instance, the metabolism of Norethindrone primarily involves the reduction of its A-ring. drugbank.com The presence of derivatives like this compound is therefore of analytical interest in ensuring the purity of pharmaceutical formulations.
Significance of the 6,7-Dehydro Moiety in Steroidal Structures
The introduction of a double bond to form a 6,7-dehydro moiety is a known structural modification in steroid chemistry that can significantly influence a molecule's properties. In general, unsaturation in the steroid nucleus alters the planarity and electronic configuration of the molecule.
Specifically, the creation of a Δ⁴,⁶-dien-3-one system, as seen in this compound, can have several effects:
Electronic Effects: The conjugated double bond system (O=C-C=C-C=C) can influence the electron distribution across the A and B rings. This may impact receptor binding affinity and the stability of the molecule.
Metabolic Stability: The presence of the 6,7-double bond can alter the metabolic profile of the steroid. It may block certain metabolic pathways, such as hydroxylation at the C-6 position, potentially leading to a different set of metabolites or a modified rate of clearance compared to the parent compound. For example, in other classes of steroids, modifications such as unsaturation have been shown to enhance specific activities while reducing others. britannica.com
While direct research on the specific pharmacological profile of this compound is limited, the study of analogous compounds, such as Δ⁶-levonorgestrel, indicates that this structural feature is of significant interest in the development of new steroidal compounds. synzeal.com The investigation of such derivatives helps to build a more comprehensive understanding of steroid structure-activity relationships.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₀H₂₄O₂ | 296.40 | 31528-46-8 |
| This compound Acetate (B1210297) | C₂₂H₂₆O₃ | 338.44 | 106765-04-2 |
| Norethindrone | C₂₀H₂₆O₂ | 298.42 | 68-22-4 |
| Norethindrone Acetate | C₂₂H₂₈O₃ | 340.46 | 51-98-9 |
Data sourced from multiple chemical and pharmaceutical databases. esschemco.comnih.govaxios-research.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,6,12,15-18,22H,5,7-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNFRSGMYREPFG-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623461 | |
| Record name | (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31528-46-8 | |
| Record name | 19-Norpregna-4,6-dien-20-yn-3-one, 17-hydroxy-, (17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31528-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dehydronorethindrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (17alpha)-17-Hydroxy-19-norpregna-4,6-dien-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.609 | |
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| Record name | 6,7-DEHYDRONORETHINDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z4TNT6U8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations Involving 6,7 Dehydro Norethindrone
Chemical Synthesis of 6,7-Dehydro Steroid Intermediates
The introduction of a double bond at the 6,7-position of the steroid nucleus is a key transformation in the synthesis of various steroidal compounds. This modification can significantly alter the biological activity and metabolic profile of the parent steroid.
Dehydrogenation Reactions for Δ6,7-Unsaturation
The creation of the 6,7-double bond in the norethindrone (B1679910) framework typically involves dehydrogenation reactions. A common strategy for the synthesis of 1,4,6-trien-3-one structures in steroids, which includes a Δ6,7-unsaturation, starts from a 1,4-dien-3-one precursor. This precursor can be subjected to chemical dehydrogenation to introduce the third double bond at the 6,7-position. One established method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a dehydrogenating agent nih.gov.
Another approach to creating Δ7-unsaturated steroids involves the bromination of a Δ5-steroid, followed by dehydrobromination to yield the Δ5,7-diene system. While this method is effective for introducing a double bond at the 7-position, further manipulation would be required to achieve the specific 4,6-diene structure of 6,7-Dehydro Norethindrone. The synthesis of 7-dehydro steroid derivatives has been accomplished through the bromination of the C-7 position followed by dehydrobromination researchgate.net.
Stereochemical Considerations in Dehydro-Norethindrone Synthesis
During synthetic transformations, maintaining the desired stereochemistry at chiral centers is crucial. For instance, in multi-step syntheses of complex steroids, the stereochemical outcome of each reaction must be carefully controlled to obtain the correct final product. The stereochemistry of synthesized compounds is typically elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy rsc.org.
Biocatalytic Approaches to 6,7-Dehydrogenation and Related Steroid Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of microorganisms and isolated enzymes for steroid modifications can provide high yields and specific transformations under mild reaction conditions.
Microbial dehydrogenation of steroids is a well-known phenomenon, with many microorganisms capable of introducing double bonds at various positions in the steroid nucleus. Notably, several fungal strains have been identified that can dehydrogenate the B-ring of steroids at the C(6)-C(7) positions. This transformation has been observed for substrates like progesterone (B1679170) and androstenedione (B190577) nih.gov. Fungi such as Botryodiplodia theobromae, Botryosphaerica obtusa, Mucor racemosus, Nigrospora sphaerica, Apiocrea chrysosperma, Absidia coerulea, and Curvularia lunata have been shown to produce 6-dehydrosteroid derivatives nih.gov. While the direct 6,7-dehydrogenation of norethindrone by these specific fungi has not been explicitly reported in the cited literature, these findings suggest a strong potential for developing a biocatalytic process for the synthesis of this compound.
Besides dehydrogenation, microorganisms can perform a variety of other transformations on norethindrone, including hydroxylations at different positions. These biocatalytic reactions are typically mediated by cytochrome P450 enzymes and other oxidoreductases nih.gov. Such enzymatic systems could potentially be engineered or screened to achieve the desired 6,7-dehydrogenation of norethindrone.
Derivatization and Impurity Profiling of this compound
The analysis of impurities and derivatives is a critical aspect of pharmaceutical quality control. This compound is often found as an impurity in norethindrone and its acetate (B1210297) ester preparations.
The acetate form, this compound Acetate, is a known impurity in Norethindrone Acetate synzeal.comallmpus.comhemarsh.comcleanchemlab.comartis-standards.com. Its chemical name is 17β-Hydroxy-17α-ethynylestr-4,6-dien-3-one acetate synzeal.comallmpus.comhemarsh.com. The presence of this and other impurities is closely monitored during the manufacturing process and in the final drug product.
The impurity profile of norethindrone can also include other positional isomers of dehydro-norethindrone, such as Delta-5(6)-Norethindrone and Delta-5(10)-Norethindrone ijpsjournal.comlongdom.orgresearchgate.net. Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify these impurities to ensure the safety and efficacy of the pharmaceutical product ijpsjournal.comlongdom.orgresearchgate.netderpharmachemica.com. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products and process-related impurities ijpsjournal.comlongdom.orgderpharmachemica.com.
For research and quality control purposes, authentic reference standards of these impurities, including this compound and its derivatives, are required. These standards are often prepared through targeted chemical synthesis nih.gov.
Below is a table summarizing key information about this compound and its acetate derivative.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 31528-46-8 | C20H24O2 | 296.4 g/mol |
| This compound Acetate | 106765-04-2 | C22H26O3 | 338.44 g/mol |
Biological Relevance and Receptor Interactions of 6,7 Dehydro Steroids
Progestogenic Activity and Progesterone (B1679170) Receptor Modulation
Synthetic progestins like norethindrone (B1679910) exert their primary effects by interacting with progesterone receptors (PRs). medchemexpress.com This interaction typically mimics the action of the endogenous hormone progesterone, leading to the modulation of gene transcription in target tissues. patsnap.com
Agonist and Antagonist Properties of Related Dehydro-Steroids
The introduction of a double bond in the steroid nucleus, as in 6,7-dehydro steroids, can significantly influence the molecule's interaction with the progesterone receptor, potentially altering its activity profile from purely agonistic to having mixed agonist-antagonist or even full antagonist properties. For instance, certain modifications to the steroid structure can lead to compounds that compete with natural hormones for receptor binding but fail to activate the receptor, thereby acting as antagonists. nih.gov Progesterone receptor modulators (PRMs) represent a class of compounds that can exhibit tissue-specific agonist or antagonist effects. researchgate.net The specific properties of 6,7-Dehydro Norethindrone in this regard have not been empirically determined.
Androgenic and Estrogenic Receptor Interactions of Norethindrone Derivatives
Norethindrone and its derivatives are known to possess some degree of cross-reactivity with other steroid receptors, notably the androgen receptor (AR) and, to a lesser extent, the estrogen receptor (ER). nih.gov
Norethindrone itself has weak androgenic activity. pdbj.org This is a common characteristic of many 19-nortestosterone derivatives. The interaction with the androgen receptor is generally much weaker than that of testosterone or dihydrotestosterone. The androgenic potential of this compound is not documented, but structural modifications can influence this activity.
The estrogenic activity of norethindrone is considered very low. pdbj.org However, some metabolites of norethindrone can be aromatized to estrogenic compounds, which may contribute to weak estrogenic effects. nih.gov Whether the 6,7-dehydro modification would enhance or reduce potential estrogenic activity is unknown.
Broader Steroid Receptor Interactions and Selectivity Profiles
Table 1: Comparative Receptor Binding Affinity of Progestins (Relative to Progesterone)
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Progesterone | 100 | <1 | <1 | 10-20 | 100-200 |
| Norethindrone | 150 | 10-20 | <1 | <5 | <10 |
| Levonorgestrel | 300 | 50-60 | <1 | <5 | <10 |
| Drospirenone | 100-200 | <10 | <1 | <5 | 300-400 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The values in this table are approximate and compiled from various sources for comparative purposes. The binding affinities can vary depending on the assay conditions.
Intracellular Actions and Signaling Pathway Modulation Mediated by Steroids
Upon binding to an intracellular steroid receptor, the ligand-receptor complex typically translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), thereby regulating the transcription of target genes. patsnap.com This is the classical genomic pathway of steroid hormone action.
In addition to this genomic pathway, steroids can also elicit rapid, non-genomic effects. These actions are mediated by membrane-associated steroid receptors and involve the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov These non-genomic actions can influence a variety of cellular processes, including cell proliferation and apoptosis. The specific intracellular signaling pathways that might be modulated by this compound have not been investigated.
Role as a Metabolite or Biotransformation Product in Endogenous Pathways
Norethindrone undergoes extensive metabolism in the body, primarily in the liver. The biotransformation pathways include reduction of the A-ring and hydroxylation at various positions. The resulting metabolites are then typically conjugated with sulfate (B86663) or glucuronic acid to facilitate their excretion. It is plausible that this compound could be a metabolite of norethindrone, formed through a dehydrogenation reaction. However, specific studies identifying this compound as a significant metabolite in humans have not been found in the reviewed literature. The primary documented metabolites of norethindrone are various hydroxylated and reduced derivatives.
Structure Activity Relationship Sar Studies for 6,7 Dehydro Norethindrone Analogs
Molecular Determinants of Biological Activity in Norethindrone (B1679910) Derivatives
Key structural features known to influence the bioactivity of steroids include:
The A-Ring: The presence of a 6-keto or 7-oxa-6-keto moiety in the B-ring is significant for activity. researchgate.net Additionally, the A/B ring fusion stereochemistry (trans-fusion) is considered important. researchgate.net
The C17 Position: Substitutions at the C17α position are critical. The ethynyl (B1212043) group (-C≡CH) present in norethindrone is a classic example of a modification that confers oral activity and potent progestational effects.
Substitutions: Small lipophilic substitutions at certain positions can be favorable for receptor binding. nih.gov Conversely, introducing polar groups at specific locations may be unfavorable and decrease binding affinity. nih.gov For instance, steric bulk at position 10 can have differing effects on binding to various receptors. nih.gov
The goal of modifying these determinants is often to enhance selectivity, which is the ratio of a compound's affinity for the target receptor (e.g., progesterone (B1679170) receptor) to its affinity for off-target receptors (e.g., androgen receptor). nih.gov A higher selectivity index indicates a greater separation between desired progestational effects and undesired androgenic side effects. nih.gov
Table 1: Influence of Structural Modifications on Norethindrone Derivative Activity
| Structural Feature/Modification | Impact on Biological Activity |
|---|---|
| 17α-Ethynyl Group | Enhances oral bioavailability and progestational potency. |
| A/B Ring trans-fusion | Considered important for high bioactivity. researchgate.net |
| Small Lipophilic Substitutions | Can be favorable for receptor binding affinity. nih.gov |
| Introduction of Polar Groups | Can be unfavorable and decrease binding affinity depending on position. nih.gov |
Impact of the Δ6,7-Double Bond on Receptor Binding Affinity and Selectivity
The introduction of a double bond at the 6,7-position (Δ6,7) in the B-ring of the norethindrone scaffold creates 6,7-Dehydro Norethindrone. This modification subtly alters the conformation and electronic distribution of the steroid nucleus, which can, in turn, influence its interaction with hormone receptors.
Research on related progestins has shown that the introduction of a double bond at position 6 may have little to no significant influence on the binding affinity for the progesterone receptor when compared to the parent compound. nih.gov However, even minor changes in affinity can have a more pronounced effect on the selectivity profile of the compound. The selectivity of a progestin is a critical measure, often defined by the ratio of its binding affinity for the progesterone receptor versus the androgen receptor. nih.gov By altering the steroid's three-dimensional structure, the Δ6,7-double bond can differentially affect how the ligand fits into the binding pockets of different receptors, potentially improving the progestational-to-androgenic activity ratio. Newer progestins have been developed with a greater affinity for progesterone receptors compared to androgen receptors, which forms the basis for reducing androgenic side effects. nih.gov
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships of molecules like this compound. mdpi.comscirp.org These methods allow researchers to visualize and analyze molecular interactions at an atomic level, guiding the rational design of new derivatives with enhanced properties. scirp.org By simulating the interactions between a ligand and its biological target, these computational approaches can predict binding affinities and explain the structural basis for a compound's biological activity. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.comdntb.gov.ua This method is instrumental in elucidating the SAR of this compound analogs.
The process involves several key steps:
Preparation of Structures: High-resolution 3D structures of the receptor's ligand-binding domain (e.g., from the Protein Data Bank) and the ligands (norethindrone analogs) are prepared. nih.gov
Docking Simulation: The ligand is placed in the receptor's binding site, and a scoring function is used to calculate the binding energy for numerous possible conformations and orientations. mdpi.comnih.gov The resulting "docking score" provides an estimate of the binding affinity. mdpi.com
Analysis of Interactions: The most favorable binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor. mdpi.com
These simulations can help explain why certain structural modifications enhance or diminish binding affinity and can be used to virtually screen new potential derivatives before their chemical synthesis. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgijnrd.org QSAR models are powerful tools for predicting the activity of new, unsynthesized compounds based on their molecular structure. wikipedia.orgnih.gov
The development of a QSAR model typically involves:
Data Set Compilation: A collection of structurally related molecules (like norethindrone analogs) with experimentally determined biological activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that represent various physicochemical properties, such as lipophilicity, electronic properties, steric effects, and topological features. ijnrd.orgslideshare.net QSAR can utilize 2D descriptors, which describe the entire molecular structure, or 3D descriptors, which relate to the three-dimensional structure of the molecule. nih.gov
Model Generation and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. ijnrd.orgresearchgate.net The resulting model's predictive power is then rigorously validated to ensure it is robust and reliable. slideshare.net
For norethindrone derivatives, QSAR can help identify the key molecular properties that drive receptor binding and activity, thereby guiding the design of new analogs with improved therapeutic potential. nih.gov
Pharmacokinetic and Metabolic Fate of 6,7 Dehydro Steroids
Absorption Characteristics and Systemic Exposure of Norethindrone (B1679910) Derivatives
Norethindrone and its derivatives, such as Norethindrone Acetate (B1210297), are characterized by rapid and complete absorption following oral administration. Norethindrone Acetate is quickly deacetylated to its active form, Norethindrone, during first-pass metabolism in the intestine and liver, making its disposition profile virtually indistinguishable from that of orally administered Norethindrone. drugs.commedcraveebooks.com
Maximum plasma concentrations (Cmax) of Norethindrone are typically observed approximately 2 hours after ingestion. drugs.com The systemic bioavailability of Norethindrone is estimated to be around 64%, although it can range from 46% to 73%. medcraveebooks.com Studies have shown that the particle size of the active compound can influence its absorption profile; smaller particle sizes lead to a shorter time to reach maximum plasma concentration (Tmax) and a higher Cmax. nih.gov For instance, reducing the particle size of Norethindrone from under 250 microns to under 10 microns decreased Tmax from 1.69 hours to 1.06 hours and increased Cmax from 8.66 ng/mL to 15.73 ng/mL for a 1 mg dose. nih.gov The volume of distribution for Norethindrone is approximately 4 L/kg. drugs.com
Pharmacokinetic Parameters of Norethindrone
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~64% (Range: 46-73%) | medcraveebooks.com |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | drugs.com |
| Volume of Distribution (Vd) | ~4 L/kg | drugs.com |
| Plasma Clearance | ~0.4 L/hr/kg | drugs.com |
| Elimination Half-Life (t1/2) | ~8-9 hours | drugs.commedcraveebooks.com |
Biotransformation Pathways of Related Steroids
Norethindrone undergoes extensive biotransformation, primarily in the liver, through a series of Phase I and Phase II metabolic reactions. drugs.comdrugbank.com
The primary metabolic pathway for Norethindrone is the reduction of its A-ring. drugs.commedcraveebooks.com This process is catalyzed by enzymes including 3α- and 3β-hydroxysteroid dehydrogenases and 5α- and 5β-reductases. drugbank.com The major metabolites formed through this pathway are 5α-dihydronorethisterone and various stereoisomers of tetrahydronorethisterone, such as 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone. medcraveebooks.comnih.gov Some of these 5α-reduced metabolites may retain biological activity. drugbank.comnih.gov
In addition to reduction, other minor oxidative pathways exist. These can include hydroxylation at various positions on the steroid nucleus and the formation of epoxides, such as the 4β,5β-epoxide of Norethisterone. nih.govresearchgate.net Deethinylation, the removal of the ethynyl (B1212043) group at the C17α position, has also been observed. nih.govresearchgate.net
Following the initial reduction and oxidation processes, Norethindrone and its metabolites undergo Phase II conjugation reactions. drugs.commedcraveebooks.com These reactions involve the attachment of highly polar molecules, primarily sulfate (B86663) and glucuronic acid, which increases their water solubility and facilitates their elimination from the body. longdom.org
The resulting metabolites are primarily sulfate and glucuronide conjugates. drugs.com In systemic circulation, sulfate conjugates are the predominant form, while glucuronide conjugates account for the majority of the metabolites excreted in the urine. drugs.comnih.gov Studies have quantified the accumulation of Norethindrone, Norethindrone sulfate, and the conjugates of its A-ring reduced metabolites in the plasma during continuous administration. nih.gov
Plasma Protein Binding and Distribution in Biological Systems
Once in the bloodstream, Norethindrone is extensively bound to plasma proteins. It is generally accepted that only the unbound fraction of a drug is biologically active. nih.gov Norethindrone binds to two main proteins: albumin and sex hormone-binding globulin (SHBG). drugs.comnih.gov
Approximately 61% of circulating Norethindrone is bound to albumin, while another 36% is bound to the higher-affinity SHBG. drugs.commedcraveebooks.comdrugbank.com This leaves only a small fraction, estimated at around 3%, as free and biologically active in the circulation. medcraveebooks.com The binding affinity for SHBG is significant because fluctuations in SHBG levels can alter the proportion of free Norethindrone, thereby influencing its biological effect without changing the total measured concentration of the drug. nih.gov
Plasma Protein Binding of Norethindrone
| Binding Protein | Percentage Bound | Reference |
|---|---|---|
| Albumin | ~61% | drugs.commedcraveebooks.comdrugbank.com |
| Sex Hormone-Binding Globulin (SHBG) | ~36% | drugs.commedcraveebooks.comdrugbank.com |
| Unbound (Free) Fraction | ~3% | medcraveebooks.com |
Clearance Mechanisms and Excretion Profiles of Steroidal Metabolites
The clearance of Norethindrone from the body occurs primarily through the excretion of its metabolites. The plasma clearance value for Norethindrone is approximately 0.4 L/hr/kg. drugs.com The mean terminal elimination half-life of the parent compound is consistently reported to be around 8 to 9 hours. drugs.commedcraveebooks.com
Metabolites are eliminated from the body through both renal and fecal routes. drugs.comnih.gov The conjugated metabolites, particularly glucuronides, are sufficiently water-soluble to be excreted in the urine. drugs.com Studies using radiolabeled Norethindrone have shown that while the parent drug is cleared relatively quickly, the total radioactivity in the plasma declines much more slowly, which is indicative of the continued circulation of its conjugated metabolites. nih.gov During long-term administration, Norethindrone and its metabolites can accumulate, with plasma levels peaking around the middle of a treatment cycle before declining. nih.gov
Preclinical Investigations and Potential Therapeutic Applications
Exploration in Hormone-Sensitive Pathologies
The hormonal dependence of various gynecological and oncological conditions makes them prime targets for steroid-based therapies. The potential of 6,7-Dehydro Norethindrone (B1679910) in these areas is largely extrapolated from the known effects of Norethindrone.
Gynecological Disorders (e.g., Endometriosis, Uterine Fibroids)
Norethindrone and its acetate (B1210297) ester have been cornerstones in the management of endometriosis and uterine fibroids, primarily due to their progestogenic and anti-estrogenic effects. These compounds induce a state of pseudopregnancy, leading to the decidualization and subsequent atrophy of endometrial tissue.
Endometriosis: Characterized by the growth of endometrial-like tissue outside the uterus, endometriosis is a chronic, inflammatory, and estrogen-dependent disease. Progestins like Norethindrone are effective in managing the associated pain and reducing the size of endometriotic lesions. The introduction of a 6,7-dehydro modification in the steroid nucleus, as seen in compounds like dydrogesterone, has been shown to alter receptor binding and biological activity. It is plausible that 6,7-Dehydro Norethindrone could exhibit a modified affinity for progesterone (B1679170) and estrogen receptors, potentially leading to enhanced efficacy or a different side-effect profile compared to Norethindrone. Preclinical studies would be necessary to elucidate these potential differences.
Uterine Fibroids (Leiomyomas): These benign tumors of the uterus are also hormone-sensitive, with their growth being stimulated by both estrogen and progesterone. High doses of Norethindrone have been investigated for their ability to control the heavy menstrual bleeding associated with fibroids and, in some cases, to reduce fibroid volume. The 6,7-dehydro structural feature might influence the antiproliferative and anti-estrogenic activity of the molecule within uterine tissue, a hypothesis that awaits preclinical validation.
Table 1: Selected Preclinical and Clinical Findings for Norethindrone in Gynecological Disorders This table summarizes data for the parent compound, Norethindrone, which may inform the potential therapeutic investigation of this compound.
| Indication | Study Type | Key Findings |
| Endometriosis | Retrospective cohort study | Long-term treatment with Norethindrone acetate was effective in controlling pain symptoms in women with rectovaginal endometriosis. |
| Endometriosis | Clinical Trial | Norethindrone acetate, as an add-back therapy to GnRH agonists, helped alleviate hypoestrogenic side effects while maintaining therapeutic efficacy in managing endometriosis symptoms. |
| Uterine Fibroids | Clinical Trial | A combination therapy including Norethindrone acetate was shown to reduce heavy menstrual bleeding associated with uterine fibroids. |
Hormone-Dependent Cancers (e.g., Breast Cancer, Glioblastoma)
The role of steroid hormones in the development and progression of certain cancers is well-established, leading to the use of hormonal therapies in their treatment.
Breast Cancer: The relationship between progestins and breast cancer is complex. While some studies have suggested a potential increased risk of breast cancer with certain progestin-containing contraceptives, others have explored the use of progestins in the treatment of advanced breast cancer. The androgenic properties of some progestins are also a factor to consider. Norethindrone itself has weak androgenic activity. The 6,7-dehydro modification could potentially alter the binding affinity of the compound for androgen receptors, which might influence its safety profile concerning breast cancer risk. Further in-vitro studies are required to assess the specific receptor binding profile of this compound and its effects on breast cancer cell lines.
Glioblastoma: There is currently a significant lack of research investigating the role of progestins, including Norethindrone and its derivatives, in the context of glioblastoma. The expression of hormone receptors in these brain tumors is not as well-characterized as in breast or prostate cancer, and hormonal therapies are not a standard part of glioblastoma treatment. Therefore, any potential role for this compound in glioblastoma remains highly speculative and would require foundational preclinical research to establish any scientific rationale.
Research in Reproductive Endocrinology and Contraception
Norethindrone was one of the first progestins to be used in oral contraceptives and remains a key component in many formulations today. Its contraceptive effect is primarily achieved through the inhibition of ovulation, thickening of cervical mucus, and alteration of the endometrium to prevent implantation.
The introduction of a 6,7-dehydro bond could potentially impact the progestational and antigonadotropic potency of Norethindrone. A change in potency could have implications for its use in contraception, potentially allowing for different dosing regimens or altering its metabolic pathway. Preclinical studies would be essential to determine the ovulation-inhibiting dose of this compound and to compare its effects on the reproductive axis with those of Norethindrone.
Novel Pharmacological Targets and Therapeutic Modalities for Steroid Derivatives
The development of novel steroid derivatives often aims to improve receptor selectivity and tissue specificity, thereby enhancing therapeutic efficacy while minimizing off-target effects. This compound represents a structural modification that could lead to a distinct pharmacological profile.
The primary molecular targets of Norethindrone are the progesterone and androgen receptors, with some metabolites exhibiting weak estrogenic activity. The 6,7-dehydro modification could alter the conformational shape of the steroid, potentially leading to:
Altered Receptor Binding Affinity: A change in how tightly the molecule binds to progesterone, androgen, and estrogen receptors.
Modified Receptor Activation: A difference in the downstream signaling pathways that are activated upon receptor binding.
Differential Metabolism: The introduction of the double bond could affect how the compound is metabolized, potentially leading to the formation of novel active metabolites or altering its pharmacokinetic profile.
Investigating these possibilities through in-vitro receptor binding assays, reporter gene assays, and metabolic studies would be the first step in exploring this compound as a potential lead compound for the development of more selective and potent steroid-based therapeutics.
Table 2: Known Receptor Interactions of Norethindrone This table provides a basis for hypothesizing the potential receptor binding profile of its 6,7-dehydro derivative.
| Receptor | Activity of Norethindrone | Potential Implication for this compound |
| Progesterone Receptor | Agonist | Altered binding affinity and progestational potency. |
| Androgen Receptor | Weak Agonist | Potential for modified androgenic activity, which could impact the side-effect profile. |
| Estrogen Receptor | Metabolites may have weak estrogenic effects | The 6,7-dehydro modification could influence metabolism and the generation of estrogenic metabolites. |
Advanced Analytical Methodologies for 6,7 Dehydro Norethindrone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of 6,7-Dehydro Norethindrone (B1679910) from complex matrices. These methods provide the necessary resolution and sensitivity to detect and measure low-level impurities.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Norethindrone and its related impurities, including dehydro-variants. ijpsjournal.comderpharmachemica.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, offering excellent separation capabilities for steroid compounds. sphinxsai.comresearchgate.net
Method development often involves optimizing various parameters to achieve sufficient resolution between Norethindrone and its impurities. longdom.org A typical RP-HPLC method utilizes a C18 column, such as an Inertsil ODS-3V or Supelco Ascentis Express C-18, with a gradient elution system. sphinxsai.comlongdom.org The mobile phase commonly consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. derpharmachemica.comlongdom.org Detection is typically performed using an ultraviolet (UV) or diode-array detector (DAD), with monitoring at wavelengths around 210 nm and 240-256 nm, where the steroid chromophores exhibit strong absorbance. ijpsjournal.comsphinxsai.com The extended conjugation in 6,7-Dehydro Norethindrone due to the additional double bond is expected to shift its maximum UV absorbance compared to Norethindrone.
The performance of these methods is demonstrated through system suitability tests, which confirm that the chromatographic system is adequate for the analysis. Parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks are meticulously evaluated. sphinxsai.com
Table 1: Example HPLC Conditions for Analysis of Norethindrone and Related Impurities
| Parameter | Condition 1 longdom.org | Condition 2 sphinxsai.com |
|---|---|---|
| Column | Inertsil ODS-3V (150 mm x 4.6 mm), 5 µm | Supelco Ascentis Express C-18 (150mm x 4.6 mm), 2.7µm |
| Mobile Phase | Gradient of Water and Acetonitrile | Gradient of Water, Acetonitrile, and Tetrahydrofuran |
| Flow Rate | Not Specified | 0.9 mL/min |
| Detector | Diode Array Detector (DAD) at 210 nm & 240 nm | UV Detector at 256 nm |
| Column Temp. | Not Specified | 40°C |
| Run Time | 55 minutes | 80 minutes |
This table is interactive and can be copied for use in other documents.
For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool in steroid analysis. sciex.comtechnologynetworks.com This technique couples the powerful separation capabilities of HPLC (or UPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. waters.com LC-MS/MS is particularly valuable for quantifying trace levels of steroid hormones and their metabolites in complex biological matrices like plasma or wastewater. nih.govmdpi.comnih.gov
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). youtube.com Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion of this compound), fragmenting it, and then analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling very low limits of quantification (LLOQ), often in the picogram per milliliter (pg/mL) range. nih.govnih.gov
Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids from the sample matrix and minimize interference. mdpi.comnih.gov
Table 2: Key Parameters in LC-MS/MS Method for Steroid Analysis nih.gov
| Parameter | Description |
|---|---|
| Separation | Kinetex™ PFP reverse-phase column |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Prep | Protein precipitation followed by liquid-liquid extraction |
| LLOQ | Can range from 0.005 ng/mL to 1 ng/mL for various steroids |
This table is interactive and can be copied for use in other documents.
Spectroscopic and Spectrometric Characterization of Dehydro-Steroids
The definitive identification and structural confirmation of dehydro-steroids like this compound require various spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's structure, including the location of the additional double bond.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental composition. sciex.com The fragmentation pattern observed in the MS/MS spectrum offers clues to the molecule's structure, helping to distinguish between isomers. nih.gov For this compound Acetate (B1210297), the molecular formula is C22H26O3, corresponding to a molecular weight of 338.44. allmpus.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of steroid isomers. dntb.gov.ua The chemical shifts and coupling constants of the protons, particularly the olefinic protons in the C6-C7 region, provide definitive evidence for the location of the double bond. Two-dimensional NMR techniques (e.g., COSY, HSQC) are used to assign all proton and carbon signals unambiguously.
Ultraviolet (UV) Spectroscopy: UV spectroscopy is useful for characterizing compounds with chromophores, such as the α,β-unsaturated ketone system present in steroids. The introduction of an additional conjugated double bond in the 6,7-position of Norethindrone results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) compared to the parent compound. oaji.net For Norethindrone, the λmax is typically observed around 248 nm. oaji.net
Development and Validation of Research Assays for Steroid Compounds
The development and validation of analytical assays are critical for the reliable quantification of steroid compounds like this compound in research and quality control settings. biopharminternational.com These procedures are performed according to guidelines established by regulatory bodies such as the International Conference on Harmonisation (ICH). ijpsjournal.comresearchgate.net
The validation process ensures that the analytical method is suitable for its intended purpose and provides data of acceptable quality. researchgate.net Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ijpsjournal.comlongdom.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. longdom.org A correlation coefficient (r²) close to 0.999 is often desired. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. researchgate.netlongdom.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). derpharmachemica.comlongdom.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. longdom.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. longdom.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. derpharmachemica.comresearchgate.net
Table 3: Typical Validation Parameters for an Impurity Quantification Assay sphinxsai.comlongdom.org
| Validation Parameter | Acceptance Criteria |
|---|---|
| Specificity | Peak purity of analyte and no interference at the analyte's retention time. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically within 90-110% for impurities. |
| Precision (% RSD) | Not more than 15% for impurities at the specification limit. |
| Robustness | System suitability parameters are met after minor changes to the method. |
| LOD / LOQ | Signal-to-noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |
This table is interactive and can be copied for use in other documents.
Future Research Directions and Innovations in 6,7 Dehydro Norethindrone Science
Targeted Synthesis of Analogs with Enhanced Selectivity and Potency
Future research will focus on the rational design and synthesis of 6,7-Dehydro Norethindrone (B1679910) analogs to optimize their pharmacological profile. The goal is to create molecules with increased affinity and specificity for the progesterone (B1679170) receptor (PR) while minimizing off-target effects at other steroid receptors, such as androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. nih.govmedcraveebooks.com
The structure-activity relationship (SAR) of synthetic progestins is a critical area of investigation. nih.gov Key structural features determine a compound's activity and receptor-binding profile. For instance, the presence of an ethynyl (B1212043) group at the C-17 position is known to enhance progestational activity while reducing androgenic effects. tandfonline.com Modifications to the A and B rings of the steroid nucleus, such as the 6,7-dehydro feature, can significantly alter potency and receptor selectivity. nih.gov
Future synthetic strategies may involve:
Introducing novel substituents: Adding different functional groups to the steroid skeleton to modulate electronic and steric properties, thereby influencing receptor binding and activation.
Stereochemical modifications: Creating mirror-image isomers (enantiomers) of the steroid structure, which could lead to compounds with unique biological properties and potentially reduced side effects. drugtargetreview.com
Bioisosteric replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties to improve potency and pharmacokinetic properties.
These efforts aim to develop next-generation progestins with tailored activities, potentially leading to therapies with improved efficacy and fewer side effects for conditions like endometriosis, abnormal uterine bleeding, and for use in contraception and hormone replacement therapy. nih.govnih.gov
| Structural Modification | General Effect | Example Compound |
|---|---|---|
| 17α-ethynyl group | Enhances progestational activity, reduces androgenic activity. tandfonline.com | Norethindrone |
| Acetylation at C-17 | Enhances progestational activity. tandfonline.com | Medroxyprogesterone Acetate (B1210297) |
| Removal of C-19 methyl group | Increases binding affinity to the progesterone receptor. kup.at | Norethindrone (a 19-nortestosterone derivative) |
| A-ring reduction | Can enhance antigonadotropic potency. nih.gov | 5α-dihydro-norethisterone |
Integration of Advanced Computational and Experimental Methodologies
The convergence of computational modeling and experimental validation is revolutionizing drug discovery and will be instrumental in advancing 6,7-Dehydro Norethindrone research. mdpi.com In silico techniques offer a rapid and cost-effective way to design and screen potential drug candidates before committing to expensive and time-consuming laboratory synthesis and testing. mdpi.com
Key integrated methodologies include:
Molecular Docking and Dynamics: These computational tools simulate the interaction between a ligand (like a this compound analog) and its protein target (such as the progesterone receptor). nih.govnih.gov This allows researchers to predict binding affinity and visualize the specific molecular interactions that stabilize the complex, providing a framework for designing more potent inhibitors or modulators. nih.govtums.ac.ir
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. mdpi.com By building these models, researchers can predict the potency of new, unsynthesized analogs based solely on their molecular structure.
Integrated Systems Biology: Combining experimental data from techniques like mass spectrometry with computational models to understand complex biological systems, such as the entire steroidogenesis pathway. qucosa.de This approach can predict how inhibiting one enzyme or activating one receptor will affect the concentrations of numerous other hormones. nih.gov
This integrated approach creates a powerful iterative cycle: computational models guide the design of new compounds, which are then synthesized and tested experimentally. nih.gov The experimental results are then used to refine and improve the computational models, accelerating the discovery of optimized therapeutic agents. mdpi.comnih.gov
Translational Research for Therapeutic Development and Optimization
Translational research is the critical process of converting basic scientific discoveries into clinically relevant therapies. nih.gov For this compound and its future analogs, this involves a structured pathway from preclinical studies to human clinical trials. dndi.org The ultimate goal is to develop safe and effective treatments for various gynecological and endocrine conditions. citedrive.comunicatt.it
The translational pathway for a novel this compound analog would involve:
Preclinical Development: Promising compounds identified through synthesis and in silico screening undergo rigorous evaluation. This includes assessing their safety, tolerability, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) in animal models. dndi.org
Phase I Clinical Trials: The first studies in a small group of healthy human volunteers are conducted to evaluate the compound's safety, determine a safe dosage range, and identify side effects. dndi.org
Phase II Clinical Trials: The drug is administered to a larger group of people who have the target condition to assess its efficacy and further evaluate its safety. dndi.org
Phase III Clinical Trials: Large-scale trials are conducted to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.
Q & A
Q. How can researchers ensure reproducibility in animal studies evaluating this compound’s contraceptive efficacy?
- Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with synchronized estrous cycles. Administer the compound via subcutaneous implants to maintain consistent plasma levels. Validate outcomes with histopathological analysis of endometrial tissues and serial progesterone assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
